(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
Description
This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis. Its structure features:
- Fmoc group: A protective group for amines, enhancing solubility in organic solvents.
- Butanoic acid backbone: Provides a carboxylic acid terminus for peptide bond formation.
- 2,4-Difluorophenyl substituent: Aromatic ring with fluorine atoms at positions 2 and 4, influencing electronic and steric properties.
The compound is utilized in solid-phase peptide synthesis (SPPS) and drug discovery due to its stability and compatibility with standard coupling reagents.
Properties
IUPAC Name |
(3S)-4-(2,4-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-9-15(23(27)12-16)11-17(13-24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-14H2,(H,28,31)(H,29,30)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIFXOAZJWNAFZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid is a complex organic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group in peptide synthesis.
- Difluorophenyl moiety, which enhances lipophilicity and may influence biological interactions.
The molecular formula is , with a molecular weight of approximately 450.45 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. For instance, compounds with the fluorenone nucleus demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The electron-withdrawing effects of fluorine substituents are believed to enhance this activity by increasing the electron deficiency of the aromatic system, facilitating interactions with microbial targets.
Anticancer Activity
Fluorenone derivatives have also shown promise as anticancer agents. A series of studies indicated that modifications to the fluorenone structure can lead to significant antiproliferative effects against cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells . The introduction of specific side chains improved their efficacy as topoisomerase inhibitors.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the difluorophenyl group may facilitate membrane penetration, leading to cell lysis or apoptosis in target cells.
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Activity Assessment
In a quantitative assay assessing antimicrobial activity against bacterial strains, derivatives of fluorenone were tested for their Minimum Inhibitory Concentration (MIC). The results indicated that certain modifications significantly enhanced antibacterial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that structural optimization could lead to new therapeutic agents for resistant infections .
Study 2: Anticancer Efficacy
A study investigating the antiproliferative effects of fluorenone derivatives found that specific compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were identified as effective topoisomerase inhibitors, suggesting their potential as lead compounds in cancer therapy .
Data Tables
Comparison with Similar Compounds
Structural Variations in Phenyl Substituents
The primary structural differences among analogs lie in the substituents on the phenyl ring. These modifications impact physicochemical properties, reactivity, and biological interactions. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility :
- Stability :
- Chlorophenyl derivatives demonstrate higher thermal stability compared to iodophenyl variants, which may degrade under prolonged light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
